molecular formula C21H22N4O2S B2554421 N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421512-48-2

N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No. B2554421
CAS RN: 1421512-48-2
M. Wt: 394.49
InChI Key: ZNOKCYUAEJVUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methylthio phenyl group and a propyl oxalamide group.

Scientific Research Applications

Antimicrobial Activity

The imidazole ring in this compound is a key structural feature associated with antimicrobial properties. Researchers have explored its potential as an antibacterial, antifungal, and antiviral agent. By targeting essential cellular processes in microorganisms, this compound could contribute to combating infectious diseases .

Anticancer Potential

Imidazole derivatives have shown promise in cancer research. This compound’s unique structure may interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Investigating its effects on specific cancer cell lines could reveal novel therapeutic strategies .

Anti-Inflammatory Effects

Imidazole-containing compounds often exhibit anti-inflammatory properties. By modulating immune responses or inhibiting pro-inflammatory mediators, this compound might find applications in treating inflammatory conditions such as arthritis or autoimmune diseases .

Antioxidant Properties

Certain imidazole derivatives act as antioxidants, protecting cells from oxidative stress. Investigating the radical-scavenging abilities of this compound could shed light on its potential role in preventing oxidative damage .

Metal Chelation and Coordination Chemistry

The oxalamide moiety in this compound contains carbonyl groups that can coordinate with metal ions. Researchers have explored similar ligands for metal chelation and catalysis. Investigating the metal-binding properties of this compound could lead to applications in environmental remediation or catalysis .

Drug Development

Imidazole-based compounds serve as building blocks in drug discovery. By modifying the substituents on the phenyl and imidazole rings, scientists can fine-tune pharmacological properties. This compound’s diverse functional groups make it an attractive starting point for designing new drugs .

properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOKCYUAEJVUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

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